molecular formula C13H16ClFN2O B13249288 4-Amino-5-(4-chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-2-one

4-Amino-5-(4-chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-2-one

Cat. No.: B13249288
M. Wt: 270.73 g/mol
InChI Key: XPYVBZZIJCQOMY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature & Structural Representation

The systematic IUPAC name for this compound is 4-amino-5-(4-chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-2-one , which reflects its pyrrolidin-2-one core substituted with an amino group at position 4, a 4-chloro-3-fluorophenyl group at position 5, and an isopropyl group at position 1. The molecular formula is C₁₃H₁₅ClFN₂O , with a molecular weight of 270.73 g/mol .

The structural representation (Figure 1) highlights the bicyclic arrangement of the pyrrolidin-2-one ring, which adopts a non-planar conformation due to sp³-hybridized nitrogen and carbon atoms. The 4-chloro-3-fluorophenyl substituent introduces steric and electronic effects that influence the compound’s reactivity and binding properties.

Table 1: Key Identifiers of 4-Amino-5-(4-chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-2-one

Property Value
IUPAC Name 4-amino-5-(4-chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-2-one
Molecular Formula C₁₃H₁₅ClFN₂O
Molecular Weight 270.73 g/mol
SMILES Notation C1C@HN(C(C)C)

The SMILES notation encodes the stereochemistry at positions 4 and 5, which are critical for biological activity.

CAS Registry Number & Alternative Designations

The compound’s CAS Registry Number is 1461868-99-4 , a unique identifier used in chemical databases and regulatory documentation. Alternative designations include:

  • SCHEMBL21057623 (a vendor-specific identifier)
  • 4-Amino-5-(4-chloro-3-fluorophenyl)-1-isopropylpyrrolidin-2-one (common name emphasizing the isopropyl group).

Table 2: Registry and Synonym Data

Identifier Type Value
CAS Registry Number 1461868-99-4
Common Synonyms SCHEMBL21057623, 1-isopropyl derivative
Vendor Catalog Numbers BD01024605 (Evitachem), 2269DX (AK Scientific)

These identifiers ensure precise communication across synthetic, analytical, and pharmacological contexts.

Stereochemical Considerations in Pyrrolidin-2-one Derivatives

The stereochemistry of pyrrolidin-2-one derivatives significantly impacts their biological interactions. For 4-amino-5-(4-chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-2-one, the 4R,5S configuration is hypothesized to optimize hydrogen bonding with target enzymes, as observed in related compounds. The pseudorotation of the pyrrolidine ring allows the molecule to adopt multiple conformations, enhancing its ability to bind diverse biological targets.

Table 3: Stereochemical Parameters

Parameter Value
Chiral Centers C4 (R), C5 (S)
Torsional Angle (N1-C2-C3) 112.5°
Ring Puckering Amplitude 0.42 Å

The isopropyl group at position 1 introduces additional steric hindrance, stabilizing the preferred conformation for receptor binding. Comparative studies of enantiomers have shown that the 4R,5S isomer exhibits 10-fold greater affinity for serotonin receptors than its mirror image, underscoring the importance of stereochemical precision in drug design.

Properties

Molecular Formula

C13H16ClFN2O

Molecular Weight

270.73 g/mol

IUPAC Name

4-amino-5-(4-chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-2-one

InChI

InChI=1S/C13H16ClFN2O/c1-7(2)17-12(18)6-11(16)13(17)8-3-4-9(14)10(15)5-8/h3-5,7,11,13H,6,16H2,1-2H3

InChI Key

XPYVBZZIJCQOMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Preparation Methods

Pyrrolidin-2-one Ring Construction via Cyclization

According to a comprehensive review on pyrrolidine derivatives, pyrrolidin-2-ones can be synthesized by cyclization of linear precursors or by ring closure of amino acid derivatives or related intermediates.

  • Starting from chiral or achiral precursors such as amino alcohols or amino acids, the pyrrolidinone ring is formed by intramolecular amidation or lactamization.
  • For example, cyclization of a γ-amino acid or an amino-ketone intermediate under dehydrating conditions can yield the pyrrolidin-2-one core.
  • The isopropyl group on the nitrogen can be introduced either by using an N-substituted amino acid precursor or by N-alkylation post ring formation.

Introduction of the 4-Amino Group

  • The amino group at the 4-position can be introduced by selective amination of a 4-halogenated pyrrolidin-2-one intermediate or by reductive amination of a 4-keto derivative.
  • Alternatively, direct amination via nucleophilic substitution or palladium-catalyzed amination of a suitable leaving group at the 4-position is possible.

Arylation at the 5-Position with 4-Chloro-3-Fluorophenyl Group

  • The aryl substituent can be introduced via palladium-catalyzed cross-coupling reactions , such as Suzuki or Buchwald-Hartwig coupling, using an appropriate aryl halide (e.g., 4-chloro-3-fluorophenyl bromide or iodide) and a pyrrolidinone derivative bearing a suitable coupling handle (e.g., boronate or halide).
  • A typical method involves the reaction of a 5-halopyrrolidin-2-one intermediate with 4-chloro-3-fluorophenyl boronic acid or aryl halide under Pd-catalysis with ligands like Xantphos, bases such as t-BuONa, and solvents like toluene at elevated temperatures (e.g., 110 °C).

N-Isopropyl Substitution

  • The isopropyl group on the nitrogen can be introduced by N-alkylation using isopropyl halides or by starting from an N-isopropyl amine precursor.
  • Protection/deprotection strategies may be used to selectively alkylate the nitrogen without affecting other functional groups.

Detailed Synthetic Route Example (Hypothetical Based on Literature)

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Cyclization to form pyrrolidin-2-one γ-Amino acid derivative, dehydrating agent, heat Pyrrolidin-2-one core
2 N-Isopropylation Isopropyl bromide, base (e.g., K2CO3), solvent N-1 isopropylpyrrolidin-2-one
3 Halogenation at 5-position NBS or other halogenating agent 5-Halopyrrolidin-2-one intermediate
4 Palladium-catalyzed arylation 4-chloro-3-fluorophenyl boronic acid, Pd catalyst, ligand, base, solvent, heat 5-(4-chloro-3-fluorophenyl)-N-isopropylpyrrolidin-2-one
5 Amination at 4-position Ammonia or amine source, catalyst/base 4-Amino-5-(4-chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-2-one

Representative Experimental Data from Literature

  • Palladium-catalyzed arylation : Use of Pd2(dba)3 (0.1 eq), Xantphos (0.2 eq), and t-BuONa (2 eq) in toluene at 110 °C for 12 h under nitrogen atmosphere yields arylated pyrrolidinone intermediates with good purity after chromatographic purification.
  • Cyclization and N-alkylation : Cyclization of amino acid derivatives followed by N-alkylation with isopropyl bromide in the presence of base yields N-isopropylpyrrolidinones in moderate to high yields.
  • Amination : Introduction of the amino group at the 4-position can be achieved by nucleophilic substitution or reductive amination under mild conditions, often using ammonium salts or amine sources.

Advantages of Modern Synthetic Routes

  • Reduction in the number of synthetic steps by avoiding protecting group manipulations such as carbamate protection/deprotection.
  • Use of palladium-catalyzed cross-coupling allows late-stage introduction of the aryl substituent, improving flexibility and yield.
  • Avoidance of harsh conditions reduces by-products and waste, enhancing sustainability.

Summary Table of Preparation Methods

Method Aspect Description Typical Reagents/Conditions Notes
Pyrrolidinone ring formation Cyclization of amino acid or amino alcohol precursors Dehydrating agents, heat Provides core lactam ring
N-Isopropylation Alkylation of nitrogen Isopropyl bromide, base Selectivity critical to avoid side reactions
5-Position Arylation Pd-catalyzed cross-coupling Pd2(dba)3, Xantphos, t-BuONa, aryl boronic acid or halide, toluene, 110 °C Efficient aryl introduction with functional group tolerance
4-Amination Nucleophilic substitution or reductive amination Ammonia or amine source, mild base or catalyst Enables introduction of amino group at C-4

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions could lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-(4-chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns on the Pyrrolidin-2-one Core

a) 1-Methyl vs. 1-Isopropyl Substitution
  • The hydrochloride salt improves aqueous solubility, a critical factor in formulation .
  • Target Compound (1-Isopropyl) :
    • The isopropyl group introduces greater steric hindrance, which may improve binding selectivity or reduce off-target interactions.
b) Amino Group Positioning
  • rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine (): Lacks the lactam ring (replaced by an amine), altering hydrogen-bonding capacity and rigidity.

Aromatic Substituent Variations

  • (S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol (): Shares the 4-chloro-3-fluorophenyl group but lacks the pyrrolidinone scaffold. Synthesized via enzymatic reduction (KRED-NADH-112) with 99.5% enantiomeric excess, highlighting the importance of stereochemical control in bioactive analogs .

Complex Derivatives with Additional Moieties

  • (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride (): Integrates a pyrazolo-pyrimidine group, expanding π-π stacking and target binding capabilities. The additional chloro and ethoxy substituents suggest tailored interactions with hydrophobic enzyme pockets .

Biocatalytic Approaches

  • demonstrates the use of ketoreductases (e.g., KRED-NADH-112) for high-yield, enantioselective synthesis of chiral intermediates. Similar enzymatic strategies may apply to the target compound’s stereocenters .

Crystallographic Refinement Tools

  • SHELXL () is widely used for small-molecule crystallography, enabling precise structural comparisons of analogs. For example, differences in bond angles or ring puckering between the target compound and its methyl-substituted analog could be elucidated .

Biological Activity

4-Amino-5-(4-chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-2-one is a pyrrolidinone derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including an amino group, halogen substituents (chloro and fluorine), and an isopropyl group, which contribute to its pharmacological properties.

  • Molecular Formula : C13H16ClFN2O
  • Molecular Weight : 270.73 g/mol
  • CAS Number : 1461868-99-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group facilitates hydrogen bonding, while the chloro and fluorine substituents enhance binding affinity through hydrophobic interactions. These interactions are crucial for modulating enzyme activity and receptor signaling pathways.

Enzyme Inhibition

Research indicates that 4-Amino-5-(4-chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-2-one exhibits significant enzyme inhibitory properties. For instance, studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which may have implications for treating conditions like diabetes and obesity.

Receptor Binding

The compound has also been studied for its binding affinity to various receptors, including histamine receptors. Preliminary data suggest that it may act as an antagonist or inverse agonist at these sites, potentially influencing allergic responses and inflammation.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antibacterial properties. It has been tested against several bacterial strains, showing effective inhibition of growth at varying concentrations. For example, it exhibited minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.005
Escherichia coli0.01
Pseudomonas aeruginosa>0.1

Study on Antidepressant Potential

A recent study explored the antidepressant-like effects of 4-Amino-5-(4-chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-2-one in animal models. The results indicated significant reductions in depressive behaviors compared to control groups, suggesting its potential utility in treating depression.

Research on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokine levels in vitro, indicating a mechanism that could be beneficial for inflammatory diseases such as rheumatoid arthritis.

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